N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride
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Overview
Description
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring connected via a sulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride typically involves the reaction of piperidine derivatives with pyridine sulfonamide under specific conditions. One common method includes the use of piperidine and pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)benzamide
- N-(Piperidin-4-yl)quinoline
- N-(Piperidin-4-yl)pyrimidine
Uniqueness
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is unique due to its specific combination of piperidine and pyridine rings connected via a sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-2-sulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c14-16(15,10-3-1-2-6-12-10)13-9-4-7-11-8-5-9;;/h1-3,6,9,11,13H,4-5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDNTSQNDLYESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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